molecular formula C19H19FN4O2S B2521444 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide CAS No. 835896-49-6

2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No.: B2521444
CAS No.: 835896-49-6
M. Wt: 386.45
InChI Key: JPHPJGNAVOMZGC-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 4-ethyl-5-(2-hydroxyphenyl)triazole core linked via a sulfanyl bridge to an N-(5-fluoro-2-methylphenyl)acetamide moiety. Notably, it is listed as discontinued by CymitQuimica, indicating possible challenges in synthesis, stability, or preliminary biological activity .

Properties

IUPAC Name

2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-3-24-18(14-6-4-5-7-16(14)25)22-23-19(24)27-11-17(26)21-15-10-13(20)9-8-12(15)2/h4-10,25H,3,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHPJGNAVOMZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)F)C)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, including in vitro and in vivo studies, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a triazole ring substituted with an ethyl group and a hydroxyphenyl moiety, along with a sulfanyl linkage and a fluoro-methylphenyl acetamide group. Its molecular formula is C21H22N4O2SC_{21}H_{22}N_4O_2S, and it possesses unique properties that may contribute to its biological activities.

Biological Activity Overview

The biological activities of this compound have been evaluated through various assays. Key findings include:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus25 µg/mL
    Escherichia coli50 µg/mL
    Klebsiella pneumoniae100 µg/mL
    These results indicate that the compound could serve as a lead structure for developing new antibiotics.
  • Anticancer Activity : Preliminary studies have indicated that this triazole derivative exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM.
  • Mechanism of Action : The proposed mechanism includes the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The triazole ring is believed to interfere with the synthesis of ergosterol in fungal cells, while the acetamide moiety may play a role in modulating cellular signaling pathways related to cancer growth.

Case Study 1: Antimicrobial Efficacy

In a study published by Shaikh et al., the compound was tested against M. tuberculosis, demonstrating moderate activity with an MIC of 50 µg/mL compared to standard drugs like Rifampicin which had an MIC of 25 µg/mL . This indicates potential for further development in treating tuberculosis.

Case Study 2: Anticancer Properties

Research conducted by Liu et al. highlighted the compound's ability to inhibit proliferation in various cancer cell lines through cell cycle arrest at the G1 phase. This study utilized flow cytometry to analyze cell cycle distribution and reported significant increases in apoptotic cells when treated with concentrations above 20 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Triazole Ring : Essential for antimicrobial activity; modifications here could enhance potency.
  • Sulfanyl Group : Contributes to the electron-donating ability, potentially increasing binding affinity to target enzymes.
  • Acetamide Moiety : Influences lipophilicity and cellular uptake.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,4-triazole-3-thioacetamides, which are frequently studied for their bioactivity. Key structural variations among analogues include:

  • Substituents on the triazole ring (e.g., alkyl, aryl, heteroaryl groups at positions 4 and 5).
  • Modifications to the acetamide side chain (e.g., fluorinated or substituted phenyl groups).

Table 1: Structural Comparison of Selected Analogues

Compound Name R4 (Triazole) R5 (Triazole) Acetamide Substituent Key Features
Target Compound Ethyl 2-Hydroxyphenyl N-(5-fluoro-2-methylphenyl) Discontinued; hydroxyphenyl may enhance solubility or metal chelation
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl 3-Pyridinyl N-(4-ethylphenyl) Potent agonist of insect Orco ion channels; used in olfactory studies
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Ethyl 2-Pyridinyl N-(4-butylphenyl) Orco antagonist; structural tweak from VUAA1 reduces agonism
2-{[4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide Ethyl 2-Furyl N-(5-fluoro-2-methylphenyl) Furyl group may alter electronic properties vs. hydroxyphenyl
KA3 (N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-triazol}thio)acetamide) Variable Pyridin-4-yl N-aryl with electron-withdrawing groups Antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli, S. aureus)
Functional Comparisons
Physicochemical Properties
  • VUAA1 and OLC15 are typically stored in DMSO (100 mM stocks) due to poor water solubility, a common trait in this class .

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